molecular formula C8H12 B13830709 3-Octen-1-yne, (Z)- CAS No. 42091-89-4

3-Octen-1-yne, (Z)-

Cat. No.: B13830709
CAS No.: 42091-89-4
M. Wt: 108.18 g/mol
InChI Key: FCNAWUZWKZOHKE-ALCCZGGFSA-N
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Description

3-Octen-1-yne, (Z)-: is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol . . This compound features both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octen-1-yne, (Z)- typically involves the coupling of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction , which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 3-Octen-1-yne, (Z)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Octen-1-yne, (Z)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Hydrogenation can reduce the alkyne and alkene groups to form alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for oxidative cleavage.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium amide (NaNH2) or organolithium reagents.

Major Products Formed:

    Epoxides and ketones: from oxidation reactions.

    Alkanes: from reduction reactions.

    Substituted alkynes: from nucleophilic substitution reactions.

Scientific Research Applications

3-Octen-1-yne, (Z)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Octen-1-yne, (Z)- depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s alkyne and alkene groups can undergo reactions that modify its structure and activity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Uniqueness: 3-Octen-1-yne, (Z)- is unique due to its combination of alkyne and alkene functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its (Z)-configuration also imparts specific stereochemical properties that can influence its behavior in reactions and applications.

Properties

CAS No.

42091-89-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(Z)-oct-3-en-1-yne

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5-

InChI Key

FCNAWUZWKZOHKE-ALCCZGGFSA-N

Isomeric SMILES

CCCC/C=C\C#C

Canonical SMILES

CCCCC=CC#C

Origin of Product

United States

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